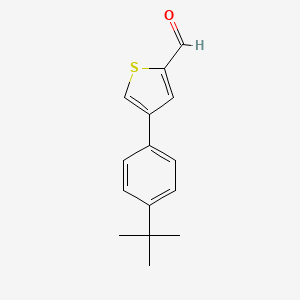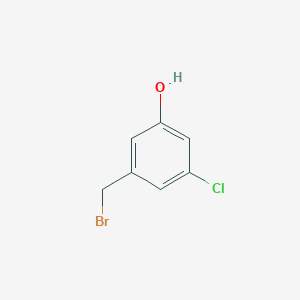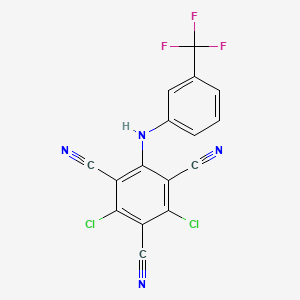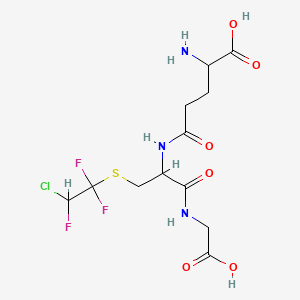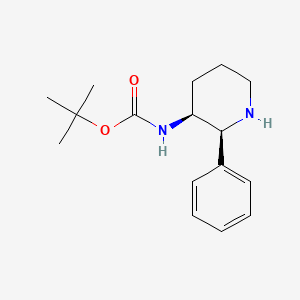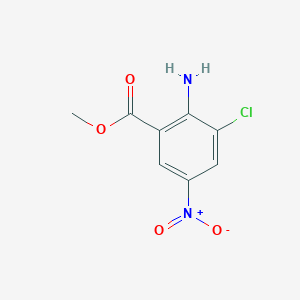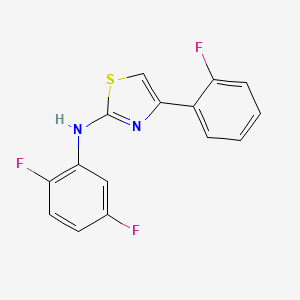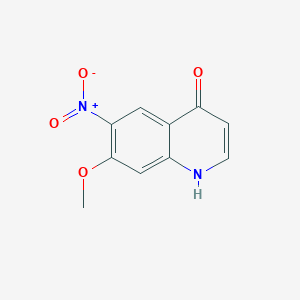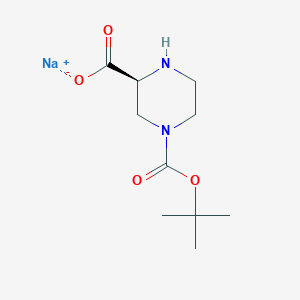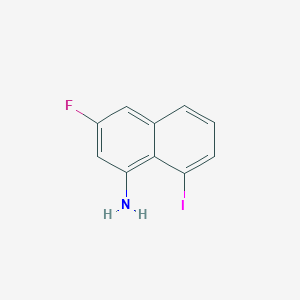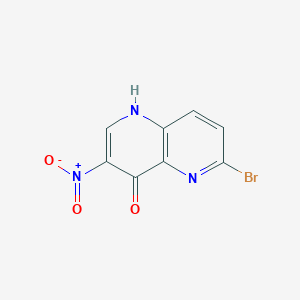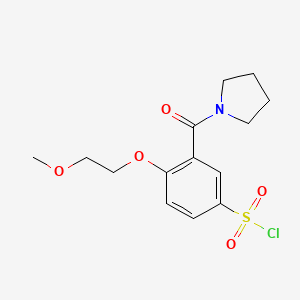
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a complex organic compound that features a benzene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Benzene Derivative: The benzene ring is first functionalized with the necessary substituents.
Introduction of the Pyrrolidine Group: This step involves the addition of the pyrrolidine-1-carbonyl group to the benzene ring.
Attachment of the Methoxyethoxy Group: The 2-methoxyethoxy group is introduced under specific reaction conditions.
Sulfonyl Chloride Formation: Finally, the sulfonyl chloride group is added to complete the synthesis.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine would yield a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of sulfonyl chloride derivatives on various biological systems.
Medicine
Industry
In industry, it may be used in the production of specialty chemicals or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonic acid
- 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonamide
Uniqueness
The presence of the sulfonyl chloride group makes 4-(2-Methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride particularly reactive, allowing it to participate in a wide range of chemical reactions. This reactivity distinguishes it from similar compounds that may have less reactive functional groups.
Eigenschaften
Molekularformel |
C14H18ClNO5S |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
4-(2-methoxyethoxy)-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H18ClNO5S/c1-20-8-9-21-13-5-4-11(22(15,18)19)10-12(13)14(17)16-6-2-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
SVSUERJVJPAMBH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


